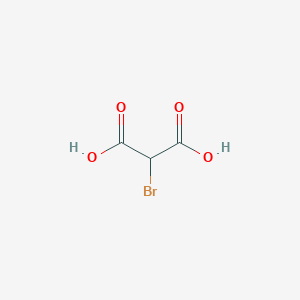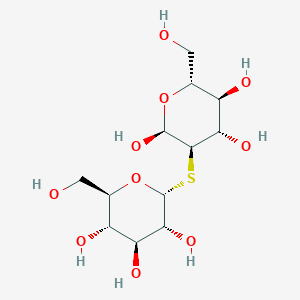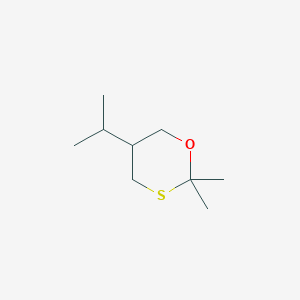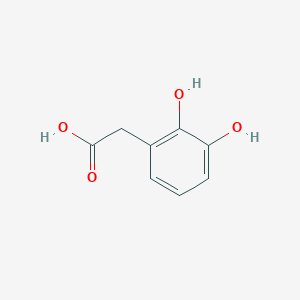
2-(2,3-Dihydroxyphenyl)acetic acid
Übersicht
Beschreibung
2-(2,3-Dihydroxyphenyl)acetic acid, also known as 2,3-dihydroxyphenylacetic acid, is a compound with the molecular formula C8H8O4 . It has a molecular weight of 168.15 g/mol . This compound belongs to the class of organic compounds known as catechols, which are compounds containing a 1,2-benzenediol moiety .
Molecular Structure Analysis
The IUPAC name of 2-(2,3-Dihydroxyphenyl)acetic acid is 2-(2,3-dihydroxyphenyl)acetic acid . The InChI is InChI=1S/C8H8O4/c9-6-3-1-2-5 (8 (6)12)4-7 (10)11/h1-3,9,12H,4H2, (H,10,11) . The Canonical SMILES is C1=CC (=C (C (=C1)O)O)CC (=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,3-Dihydroxyphenyl)acetic acid include a molecular weight of 168.15 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Exact Mass is 168.04225873 g/mol, and the Monoisotopic Mass is 168.04225873 g/mol .Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydroxyphenyl)acetic acid: A Comprehensive Analysis of Scientific Research Applications:
Antiproliferative Agent
This compound has been studied for its potential to inhibit cell proliferation. Similar compounds have shown strong inhibition effects on cancer cell lines such as HeLa cells at higher concentrations .
Antiviral Activity
Derivatives of dihydroxyphenyl acetic acid have exhibited inhibitory activities against HIV-1 replication, suggesting potential antiviral applications .
Antioxidant Properties
The antioxidant activity of caffeic acid analogues, which are structurally related to 2-(2,3-Dihydroxyphenyl)acetic acid, has been investigated, indicating possible use in combating oxidative stress .
Seed Germination Inhibition
Fungal metabolites related to this compound have been found to inhibit seed germination and plant growth, which could be useful in agricultural research to control weed growth .
Genetic Research
Although not directly linked to 2-(2,3-Dihydroxyphenyl)acetic acid, related compounds have been involved in genetic research, exploring the genetic propagation of inherited traits .
Synthesis of Aromatic Compounds
New aromatic compounds have been synthesized from derivatives of dihydroxyphenyl acetic acid, which could lead to the development of new materials or pharmaceuticals .
Zukünftige Richtungen
There are several studies related to 2-(2,3-Dihydroxyphenyl)acetic acid. For instance, one study evaluated the activity of a related compound, curvulinic acid, on seed germination and seedling growth . Another study discussed the metabolomic profiles of A-type procyanidin dimer and trimer with gut microbiota in vitro .
Wirkmechanismus
Target of Action
2-(2,3-Dihydroxyphenyl)acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is a metabolite of the neurotransmitter dopamine . It primarily targets several enzymes including Penicillin G acylase in Escherichia coli, Protocatechuate 3,4-dioxygenase alpha chain and beta chain in Pseudomonas putida, 3,4-dihydroxyphenylacetate 2,3-dioxygenase in Arthrobacter globiformis, and Homoprotocatechuate 2,3-dioxygenase in Brevibacterium fuscum . These enzymes play crucial roles in various biochemical pathways.
Mode of Action
For instance, it is a product of the enzymatic action of monoamine oxidase (MAO) on dopamine, and it can further be metabolized by catechol-O-methyl transferase (COMT) to form homovanillic acid (HVA) .
Biochemical Pathways
2-(2,3-Dihydroxyphenyl)acetic acid is involved in the Tyrosine Metabolism pathway . It is a key intermediate in the metabolic breakdown of dopamine, a critical neurotransmitter. Dopamine can be metabolized into DOPAC, which is then degraded to form homovanillic acid (HVA). Both these transformations involve the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily via the liver and kidneys .
Result of Action
The molecular and cellular effects of 2-(2,3-Dihydroxyphenyl)acetic acid’s action are largely related to its role as a metabolite of dopamine. By participating in the breakdown of dopamine, it helps regulate the levels of this neurotransmitter in the body. Dysregulation of dopamine metabolism is associated with several neurological disorders, including Parkinson’s disease .
Action Environment
The action, efficacy, and stability of 2-(2,3-Dihydroxyphenyl)acetic acid can be influenced by various environmental factors. For instance, the presence of other metabolites, the pH of the environment, and the presence of specific enzymes can all impact its action. Furthermore, factors such as diet, which can influence the gut microbiota, may also affect the metabolism of this compound .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGFEVKJCGTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020061 | |
| Record name | (2,3-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroxyphenyl)acetic acid | |
CAS RN |
19988-45-5 | |
| Record name | (2,3-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
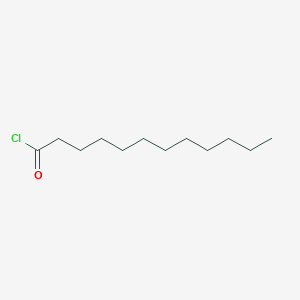




![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)


